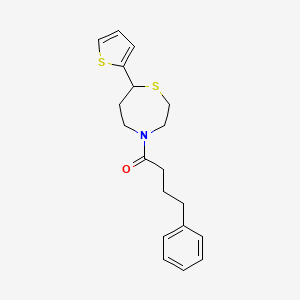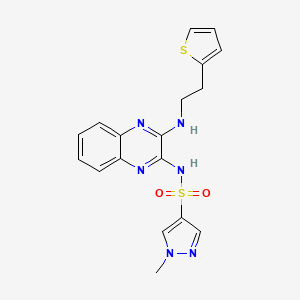![molecular formula C17H16N2O2S2 B2393836 N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895453-66-4](/img/structure/B2393836.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, also known as MBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and agriculture.
Mechanism of Action
The exact mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is not fully understood. However, it is believed that N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide exerts its effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses.
Biochemical and Physiological Effects:
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. In addition, N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is its broad spectrum of activity against various diseases and pests. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is its potential toxicity, which may limit its use in certain applications. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide. One area of research is the development of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide-based drugs for the treatment of various diseases such as cancer and inflammatory disorders. Another area of research is the use of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide as a drug delivery system for targeted drug delivery. Additionally, more research is needed to understand the potential ecological impacts of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide when used as a pesticide in agriculture. Overall, the potential applications of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide are vast, and further research is needed to fully explore its potential.
Synthesis Methods
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide can be synthesized by a simple one-pot reaction between 2-aminobenzothiazole and p-tolylthiourea in the presence of acetic anhydride and acetic acid. The reaction is carried out at a temperature of 100-110°C for 4-5 hours, followed by the addition of water and extraction with ethyl acetate. The resulting product is then purified by recrystallization using ethanol.
Scientific Research Applications
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide has been extensively studied for its potential applications in various fields. In the field of medicine, N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to be effective against various bacterial and fungal infections. In the field of pharmacology, N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide has been studied for its potential use as a drug delivery system. In the field of agriculture, N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to possess insecticidal and fungicidal properties.
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-11-6-8-12(9-7-11)22-10-15(20)18-17-19-16-13(21-2)4-3-5-14(16)23-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJOZCHPKBNKTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2393753.png)

![N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2393757.png)


![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2393762.png)

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B2393765.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2393769.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2393773.png)
![2-[[3-[(E)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2393774.png)
